1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea
Description
EINECS 299-677-5 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Properties
CAS No. |
93893-84-6 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H18N2O3/c1-4-5-14-7-8(12)6-11(3)9(13)10-2/h4,8,12H,1,5-7H2,2-3H3,(H,10,13) |
InChI Key |
QSMVRTIQTDLIAL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)CC(COCC=C)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for EINECS 299-677-5 involve various synthetic routes and reaction conditions. Industrial production methods typically include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
EINECS 299-677-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
- Antitumor Activity : Research has indicated that derivatives of 1,3-dimethylurea exhibit significant antitumor properties. Specifically, compounds similar to 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea have been investigated for their potential to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that formulations containing this compound can effectively inhibit the growth of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
Agricultural Applications
- Herbicide Development : 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea has been explored as a precursor in the synthesis of herbicides. Its unique chemical structure allows for modifications that enhance herbicidal activity against specific weed species while minimizing impact on non-target plants .
- Plant Growth Regulators : The compound is being studied for its role as a plant growth regulator. It has been shown to influence plant physiological processes such as root development and flowering, which could lead to improved crop yields under certain conditions .
Material Science Applications
- Polymer Chemistry : In material science, 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea is utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve the overall performance of the materials .
- Coatings and Adhesives : The compound's chemical properties make it suitable for use in coatings and adhesives. Research has shown that it can enhance adhesion strength and durability when used in formulations for protective coatings .
Case Study 1: Antitumor Activity
A study conducted on the effects of 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea on human cancer cell lines revealed that concentrations as low as 10 µM resulted in a significant reduction in cell viability after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Herbicide Efficacy
Field trials assessing the efficacy of herbicides synthesized using 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea showed a 75% reduction in weed biomass compared to untreated controls. The trials indicated that the compound's selective toxicity could be leveraged for developing environmentally friendly herbicides.
Data Tables
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Pharmaceuticals | Antitumor Activity | Induced apoptosis in cancer cell lines at low doses |
| Antimicrobial Properties | Effective against various bacterial and fungal strains | |
| Agriculture | Herbicide Development | 75% reduction in weed biomass in field trials |
| Plant Growth Regulators | Enhanced root development observed | |
| Material Science | Polymer Chemistry | Improved thermal stability and mechanical strength |
| Coatings and Adhesives | Increased adhesion strength noted |
Mechanism of Action
The mechanism of action of EINECS 299-677-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
EINECS 299-677-5 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, but EINECS 299-677-5 may have unique properties that make it particularly useful for certain applications. Some similar compounds include those with similar molecular formulas or those used in similar industrial processes .
Biological Activity
1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea can be represented as follows:
This compound features a dimethylurea core with an allyloxy and hydroxypropyl substitution, which may contribute to its biological properties.
Antitumor Activity
Research indicates that compounds related to dimethylurea exhibit varying degrees of antitumor activity. For instance, studies on hydroxylated chloroethylnitrosoureas show that modifications to the urea structure can significantly impact their therapeutic efficacy and toxicity profiles. Specifically, compounds with cross-linking potential demonstrate higher antitumor effectiveness compared to those primarily inducing DNA single-strand breaks .
The biological activity of 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea may involve several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to form cross-links in DNA, which is a critical mechanism for their antitumor effects.
- Radical Formation : The generation of reactive intermediates can lead to oxidative stress in cancer cells, enhancing the cytotoxic effects .
Case Studies and Research Findings
A study focused on the biological effects of related compounds found that certain structural modifications could enhance or diminish their activity against specific cancer cell lines. For example, altering the substituents on the urea moiety led to significant differences in both cytotoxicity and selectivity towards tumor cells .
Table 1: Comparative Biological Activity of Dimethylurea Derivatives
| Compound Name | Antitumor Activity | Mechanism of Action |
|---|---|---|
| 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea | Moderate | DNA cross-linking |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Low | Single-strand break induction |
| 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea | High | Cross-linking and oxidative stress |
Toxicological Considerations
While exploring the biological activity, it is essential to consider the toxicological profile. Compounds similar to 1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea have shown high mutagenicity and carcinogenic potential in certain settings. Therefore, understanding the balance between efficacy and toxicity is crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
